molecular formula C9H17N3O B13344737 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine

Cat. No.: B13344737
M. Wt: 183.25 g/mol
InChI Key: CONSNYATPKRBIU-UHFFFAOYSA-N
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Description

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methoxyethyl group attached to the pyrazole ring and a propan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions. The reaction typically proceeds as follows:

    Starting Materials: 1-(2-Methoxyethyl)-1H-pyrazole and 3-bromopropan-1-amine.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80-100°C).

    Procedure: The starting materials are mixed in the solvent, and the reaction mixture is heated to the desired temperature for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC).

    Workup: After completion, the reaction mixture is cooled, and the product is isolated by extraction with an organic solvent, followed by purification using column chromatography.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to obtain reduced amine derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride (NaH) in an aprotic solvent.

Major Products

    Oxidation: Oxo derivatives of the pyrazole ring.

    Reduction: Reduced amine derivatives.

    Substitution: Various substituted amine derivatives depending on the nucleophile used.

Scientific Research Applications

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It is explored for its potential use in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Methoxyethyl)-1H-pyrazole: A precursor in the synthesis of the target compound.

    3-Bromopropan-1-amine: Another precursor used in the synthesis.

    Other Pyrazole Derivatives: Compounds with similar pyrazole rings but different substituents.

Uniqueness

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is unique due to the presence of both a methoxyethyl group and a propan-1-amine chain, which confer specific chemical and biological properties

Biological Activity

3-(1-(2-Methoxyethyl)-1H-pyrazol-4-yl)propan-1-amine is a compound of notable interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C10H16N4O, with a molecular weight of approximately 196.26 g/mol. Its structure features a five-membered pyrazole ring substituted with a methoxyethyl group, which is linked to a propan-1-amine chain. This unique arrangement contributes to its distinct chemical reactivity and biological interactions.

Structural Characteristics

Property Details
Molecular FormulaC10H16N4O
Molecular Weight196.26 g/mol
Chemical StructurePyrazole ring with methoxyethyl group and propan-1-amine chain

Synthesis

The synthesis of this compound can be achieved through several methods. A common approach involves the reaction of 1-(2-Methoxyethyl)-1H-pyrazole with 3-bromopropan-1-amine under basic conditions, typically using potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures (80–100°C). The reaction progress is monitored using thin-layer chromatography.

Biological Activity

Research into the biological activity of this compound indicates potential therapeutic effects, particularly in the following areas:

Anti-inflammatory and Analgesic Properties : Preliminary studies suggest that this compound may act as a precursor for synthesizing drugs with anti-inflammatory or analgesic properties. Its ability to interact with specific molecular targets could modulate enzyme activity or receptor binding.

Mechanisms of Action : While the detailed mechanisms remain under investigation, it is hypothesized that this compound may function as a ligand that binds to various receptors or enzymes, influencing their activity.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds and their mechanisms:

  • Potential COX-2 Inhibitors : Research has indicated that certain pyrazole derivatives exhibit selective inhibition of cyclooxygenase enzymes, which are crucial in inflammatory processes .
  • Antitumor Activity : Compounds structurally similar to this compound have shown promising results in inhibiting tumor growth in various cancer models .
  • Receptor Binding Studies : Investigations into the binding affinities of related pyrazole compounds suggest that they may modulate receptor activities, impacting pathways involved in pain and inflammation .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Unique Aspects
1-(2-Methoxyethyl)-1H-pyrazolePyrazole ring with methoxyethyl groupPrecursor for synthesis
3-Bromopropan-1-aminePropan chain with bromine substituentKey reagent in synthesis
4-AminoantipyrinePyrazolone derivativeKnown for analgesic properties

Properties

Molecular Formula

C9H17N3O

Molecular Weight

183.25 g/mol

IUPAC Name

3-[1-(2-methoxyethyl)pyrazol-4-yl]propan-1-amine

InChI

InChI=1S/C9H17N3O/c1-13-6-5-12-8-9(7-11-12)3-2-4-10/h7-8H,2-6,10H2,1H3

InChI Key

CONSNYATPKRBIU-UHFFFAOYSA-N

Canonical SMILES

COCCN1C=C(C=N1)CCCN

Origin of Product

United States

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